[(3,4-Dimethylphenyl)sulfonyl](2-hydroxypropyl)amine
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Overview
Description
(3,4-Dimethylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a 3,4-dimethylphenyl ring and a 2-hydroxypropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)sulfonylamine typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for (3,4-Dimethylphenyl)sulfonylamine would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group in the presence of a base.
Major Products
Oxidation: Products include ketones or aldehydes depending on the specific conditions.
Reduction: The major product is the corresponding sulfide.
Substitution: Products include substituted amines or amides.
Scientific Research Applications
(3,4-Dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The 2-hydroxypropylamine moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
(3,4-Dimethylphenyl)sulfonylamine can be compared with other sulfonamide compounds such as:
- (4-Methylphenyl)sulfonylamine
- (3,4-Dimethylphenyl)sulfonyl
- (3,4-Dimethylphenyl)sulfonylamine
These compounds share similar structural features but differ in the substitution pattern on the phenyl ring or the nature of the amine group. (3,4-Dimethylphenyl)sulfonylamine is unique due to the presence of both the 3,4-dimethyl substitution on the phenyl ring and the 2-hydroxypropylamine moiety, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H17NO3S |
---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-8-4-5-11(6-9(8)2)16(14,15)12-7-10(3)13/h4-6,10,12-13H,7H2,1-3H3 |
InChI Key |
KKQPYINRJFJDQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)O)C |
Origin of Product |
United States |
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